molecular formula C18H18FNO2S B13598388 rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

Cat. No.: B13598388
M. Wt: 331.4 g/mol
InChI Key: HLRFLLPHICFEBP-ROUUACIJSA-N
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Description

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a [3+2] cycloaddition reaction between a suitable azide and an alkyne.

    Introduction of the benzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Oxidation to form the dione: The final step involves the oxidation of the bicyclic intermediate to form the dione.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield lower oxidation state compounds.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects, including its use as a drug candidate.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-3-benzyl-1-(4-chlorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione
  • rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione

Uniqueness

rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C18H18FNO2S

Molecular Weight

331.4 g/mol

IUPAC Name

(1S,5R)-3-benzyl-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide

InChI

InChI=1S/C18H18FNO2S/c19-16-8-6-15(7-9-16)18-12-20(10-14-4-2-1-3-5-14)11-17(18)23(21,22)13-18/h1-9,17H,10-13H2/t17-,18-/m0/s1

InChI Key

HLRFLLPHICFEBP-ROUUACIJSA-N

Isomeric SMILES

C1[C@H]2[C@@](CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)(CS2(=O)=O)C4=CC=C(C=C4)F

Origin of Product

United States

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